1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-[2-(3-Chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a hydroxyethyl side chain. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to interact with their targets, leading to various changes in biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
For example, Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as indole derivatives, have been studied extensively .
Result of Action
Similar compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that the action of similar compounds, such as indole derivatives, can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.
Addition of the Hydroxyethyl Side Chain: The hydroxyethyl side chain is added through an alkylation reaction using ethylene oxide or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄) can be employed.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Introduction of various functional groups onto the chlorophenyl ring.
Scientific Research Applications
1-[2-(3-Chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antifungal agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 1-[2-(4-Chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid
- 1-[2-(3-Bromophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid
Comparison:
- Uniqueness: The presence of the 3-chlorophenyl group in 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid may confer unique biological activities compared to its analogs with different substituents.
- Biological Activity: Variations in the substituents on the phenyl ring can significantly affect the compound’s biological activity and specificity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c12-8-3-1-2-7(4-8)9(16)5-15-6-13-10(14-15)11(17)18/h1-4,6,9,16H,5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGWTEYWVWTMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN2C=NC(=N2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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